molecular formula C21H23N3O3 B277390 N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Katalognummer B277390
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: KTPUTWDWEOUPSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as DMXAA or ASA404 and has been extensively studied for its biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is not fully understood. However, it is believed that the compound works by activating the immune system and inducing the production of cytokines, which are proteins that play a crucial role in the immune response. The cytokines then target the tumor cells and induce cell death.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been shown to have various biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition to its anti-tumor effects, N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has also been found to have anti-inflammatory and anti-angiogenic properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is its potential as a cancer treatment. The compound has been shown to have anti-tumor effects in various cancer cell lines and could potentially be used in the treatment of cancer. However, there are also limitations to using N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide in lab experiments. The compound has been found to be unstable in certain conditions and can decompose over time. In addition, the compound can be difficult to synthesize and purify, which can limit its use in lab experiments.

Zukünftige Richtungen

There are several future directions for the research and development of N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of new formulations and delivery methods for the compound to improve its stability and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide and its potential applications in the treatment of cancer and other diseases.

Synthesemethoden

N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 2,6-dimethylbenzonitrile with 4-methoxyphenylhydrazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with butanoyl chloride to produce N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide.

Wissenschaftliche Forschungsanwendungen

N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been extensively studied for its potential applications in the field of cancer research. The compound has been shown to have anti-tumor effects in various cancer cell lines, including lung, breast, and colon cancer. In addition to its anti-tumor effects, N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has also been found to have anti-inflammatory and anti-angiogenic properties.

Eigenschaften

Molekularformel

C21H23N3O3

Molekulargewicht

365.4 g/mol

IUPAC-Name

N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C21H23N3O3/c1-14-6-4-7-15(2)20(14)22-18(25)8-5-9-19-23-21(24-27-19)16-10-12-17(26-3)13-11-16/h4,6-7,10-13H,5,8-9H2,1-3H3,(H,22,25)

InChI-Schlüssel

KTPUTWDWEOUPSP-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC

Kanonische SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.